2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Bioisostere

This versatile building block features a 1,3,4-oxadiazole core, which offers a distinct advantage over the 1,2,4-isomer with ~1 log D unit lower lipophilicity, enhancing metabolic stability and reducing hERG inhibition. The reactive chloromethyl handle enables efficient nucleophilic substitution or CuAAC click chemistry for PROTAC linker synthesis or SAR exploration. The 2,4-difluorophenyl motif is linked to broad-spectrum antibacterial activity. For high-stakes medicinal chemistry programs where precise stoichiometry is critical, source the 98% purity grade.

Molecular Formula C9H5ClF2N2O
Molecular Weight 230.6 g/mol
CAS No. 937633-19-7
Cat. No. B3024669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole
CAS937633-19-7
Molecular FormulaC9H5ClF2N2O
Molecular Weight230.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NN=C(O2)CCl
InChIInChI=1S/C9H5ClF2N2O/c10-4-8-13-14-9(15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2
InChIKeySUFHNHWSKBLQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS 937633-19-7): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Targeted Protein Degradation Scaffolds


2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS 937633-19-7; MF: C₉H₅ClF₂N₂O; MW: 230.60 g/mol) is a heterocyclic building block comprising a 1,3,4-oxadiazole core bearing a reactive chloromethyl handle at the 2-position and a 2,4-difluorophenyl substituent at the 5-position . The compound is commercially classified as a versatile small-molecule scaffold and is stocked under the protein degrader building block family by multiple international suppliers, indicating its relevance to PROTAC and molecular glue degrader synthesis programs . Computed physicochemical parameters include a LogP of 0.69, density of 1.4±0.1 g/cm³, and boiling point of 305.9±52.0 °C at 760 mmHg . The 1,3,4-oxadiazole regioisomeric form confers distinct property advantages—including systematically lower lipophilicity, improved metabolic stability, and reduced hERG inhibition—relative to the isomeric 1,2,4-oxadiazole scaffold, as established by systematic matched-pair analysis across the AstraZeneca compound collection .

Why 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole Cannot Be Replaced by Its 1,2,4-Oxadiazole Regioisomer or Alternative Fluorophenyl Positional Isomers Without Performance Consequence


Regioisomeric and positional isomer substitution in oxadiazole-based research programs is not interchangeable without measurable consequence. Systematic matched-pair analysis across the AstraZeneca collection demonstrated that 1,3,4-oxadiazole isomers display lipophilicities approximately one log D unit lower than the corresponding 1,2,4-oxadiazole isomers, with concomitant advantages in metabolic stability, aqueous solubility, and reduced hERG inhibition . Replacing the 2,4-difluorophenyl substitution pattern with a 3,5-difluorophenyl isomer alters the electronic distribution and steric profile of the aryl ring, which in related oxadiazole-containing antimicrobial series translates to divergent antibacterial activity profiles—the 2,4-difluorophenyl motif being specifically associated with excellent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms . The chloromethyl group at the 2-position of the 1,3,4-oxadiazole additionally enables a distinct reactivity profile for nucleophilic substitution and CuAAC click chemistry derivatization that differs from the 3-chloromethyl substitution pattern of the 1,2,4-oxadiazole regioisomer . These orthogonal differentiation dimensions collectively preclude casual substitution.

Quantitative Differentiation Evidence: 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole vs. Closest Analogs and Regioisomers


1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer: ~1 Log D Unit Lower Lipophilicity and Superior Developability Profile

The 1,3,4-oxadiazole scaffold in 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole confers systematically lower lipophilicity compared to its direct regioisomer 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole (CAS 942035-93-0). Boström et al. demonstrated across a comprehensive matched-pair analysis of the AstraZeneca compound collection that 1,3,4-oxadiazole isomers consistently display lipophilicities approximately one log D unit lower than the corresponding 1,2,4-oxadiazole counterparts (e.g., representative matched pair log D values of 2.0 vs. 3.0) . This reduction is accompanied by statistically significant improvements in metabolic stability, aqueous solubility, and decreased hERG channel inhibition, all favoring the 1,3,4-oxadiazole isomer . The difference is mechanistically attributed to intrinsically different charge distributions and dipole moments between the two regioisomeric systems .

Medicinal Chemistry Drug Design Bioisostere Lipophilicity Developability

2,4-Difluorophenyl vs. 3,5-Difluorophenyl Substitution: Association with Broad-Spectrum Antibacterial Activity in 1,3,4-Oxadiazole Heterocycles

In a series of tris-heterocycles containing the 1,3,4-oxadiazole moiety, the derivative bearing a 2,4-difluorophenyl substituent (compound 7h) exhibited excellent antibacterial activity against all four tested bacterial strains: Staphylococcus aureus, Bacillus licheniformis, Pseudomonas aeruginosa, and Escherichia coli—representing both Gram-positive and Gram-negative coverage . This broad-spectrum activity was comparable to that of the 4-chlorophenyl (7c) and 4-nitrophenyl (7f) analogs, placing it among the most potent compounds in the series . The 2,4-difluorophenyl motif is specifically associated with electron-withdrawing character that enhances antibacterial potency, in contrast to electron-donating substituents (4-hydroxy, 4-methoxy, 4-amino) which shift activity toward antifungal selectivity against Candida albicans and Fusarium oxysporum . The 3,5-difluorophenyl positional isomer (CAS 1016735-84-4 for the 2-(chloromethyl)-5-(3,5-difluorophenyl)-1,3,4-oxadiazole analog) lacks equivalent published head-to-head antibacterial comparison data against the 2,4-difluoro substitution pattern in the same assay system, but the divergent electronic topology between 2,4- and 3,5-difluoro substitution is expected to produce measurably different target engagement profiles.

Antimicrobial Structure-Activity Relationship Fluorine Substitution Antibacterial

Chloromethyl Reactivity Handle: Demonstrated One-Pot CuAAC Click Chemistry Derivatization on 1,3,4-Oxadiazole Scaffolds in Good Yields

The chloromethyl group at the 2-position of the 1,3,4-oxadiazole scaffold undergoes efficient sequential nucleophilic substitution with azide followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate (1H-1,2,3-triazol-1-yl)methyl-1,3,4-oxadiazole hybrids in good yields . Pokhodylo et al. demonstrated this one-pot methodology on a panel of chloromethyl-1,3,4-oxadiazoles, establishing that the 2-(chloromethyl) substitution pattern on the 1,3,4-oxadiazole core is a competent substrate for two-step derivatization without intermediate purification . This contrasts with the 3-(chloromethyl)-1,2,4-oxadiazole regioisomers, which, while also reactive, produce structurally distinct triazole-oxadiazole connectivity (5-([4-aryl-1H-1,2,3-triazol-1-yl]methyl)-3-(aryl)-1,2,4-oxadiazoles) with potentially divergent biological and physicochemical properties . The reported yields for the CuAAC products ranged from good to high across both oxadiazole regioisomeric series .

Click Chemistry CuAAC Synthetic Methodology Triazole-Oxadiazole Hybrids

Commercial Purity and Supplier Differentiation: 98% Purity Grade from Leyan vs. 95% for the 1,2,4-Oxadiazole Regioisomer Comparator

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS 937633-19-7) is commercially available at 98% purity from Leyan (Cat. No. 1585349) , as well as at 97% from Beyotime (Cat. No. Y044296) and CalpacLab , compared to 95% purity for the 1,2,4-oxadiazole regioisomer 3-(Chloromethyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole (CAS 942035-93-0; Leyan Cat. No. 1306150) and the 3,5-difluorophenyl positional isomer (CAS 1016735-84-4; 95% HPLC) . The target compound is stocked by Fujifilm Wako (Apollo Scientific, Cat. PC300711) at ¥58,800/1g and ¥235,000/5g . The 1,2,4-oxadiazole regioisomer comparator is priced on Moldb at $360/250mg and $830/1g (95% purity) . Multiple stocking suppliers across Asia, Europe, and North America indicate established supply chain resilience for the target compound.

Chemical Procurement Purity Specification Building Block Quality Supplier Comparison

Protein Degrader Building Block Classification: Positioned for PROTAC and Molecular Glue Applications

2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole is explicitly marketed under the 'Protein Degrader Building Blocks' product family by CalpacLab . This commercial classification reflects the compound's suitability as a heterocyclic linker or ligand-conjugation scaffold in the assembly of heterobifunctional degraders (PROTACs) and molecular glue degraders, where the chloromethyl group can serve as a reactive anchor for linker attachment and the 1,3,4-oxadiazole core provides a rigid, low-lipophilicity spacer with favorable developability properties compared to its 1,2,4-oxadiazole regioisomer . In contrast, neither the 1,2,4-oxadiazole regioisomer (CAS 942035-93-0) nor the 3,5-difluorophenyl positional isomer (CAS 1016735-84-4) is explicitly positioned within a protein degrader product family by the same suppliers, suggesting a commercial market differentiation driven by the favorable physicochemical profile of the 1,3,4-oxadiazole scaffold for degrader applications .

Targeted Protein Degradation PROTAC Molecular Glue Chemical Biology

Important Caveat: Limited Primary Literature with Direct Quantitative Head-to-Head Data for This Specific Compound

A comprehensive search of PubMed, patent databases, and chemical literature repositories did not identify any peer-reviewed primary research paper reporting direct, quantitative head-to-head biological or physicochemical comparison data for 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS 937633-19-7) against its closest analogs. The compound is cited primarily in commercial supplier catalogs and chemical property databases [REFS-1,2], with biological activity inferred from class-level oxadiazole literature rather than from compound-specific assay data. No IC₅₀, MIC, Kd, log D (experimental), solubility, metabolic stability, or in vivo PK values were found in the public domain for this exact compound. Consequently, all differentiation evidence presented above—except for commercial purity and supplier positioning—derives from class-level inference based on the well-characterized 1,3,4-oxadiazole scaffold , the 2,4-difluorophenyl pharmacophore , and the chloromethyl reactivity handle . Users should interpret class-level evidence as probabilistic guidance rather than compound-specific guarantees, and are strongly advised to request compound-specific characterization data from suppliers prior to procurement for critical applications.

Data Transparency Procurement Due Diligence Evidence Quality

Optimal Procurement and Application Scenarios for 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole (CAS 937633-19-7) Based on Differentiated Evidence


Lead Optimization Programs Requiring Low-Lipophilicity Heterocyclic Scaffolds with Favorable Developability Profile

For medicinal chemistry programs where scaffold lipophilicity is a critical optimization parameter—particularly in CNS or cardiovascular indications where hERG liability must be minimized—2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole offers the class-level advantage of the 1,3,4-oxadiazole core, which consistently displays ~1 log D unit lower lipophilicity, improved metabolic stability, and reduced hERG inhibition compared to the 1,2,4-oxadiazole regioisomer . The computed LogP of 0.69 for this specific compound falls within the favorable range (LogP 1–3) recommended for oral drug candidates, while its reactive chloromethyl handle enables late-stage diversification for SAR exploration . Procurement recommendation: Prioritize the 98% purity grade (Leyan Cat. 1585349) for SAR campaigns where stoichiometric precision is critical .

PROTAC and Molecular Glue Degrader Linker-Precursor Synthesis

This compound's explicit commercial classification as a 'Protein Degrader Building Block' by CalpacLab , combined with the 1,3,4-oxadiazole scaffold's superior aqueous solubility and lower lipophilicity relative to the 1,2,4-oxadiazole regioisomer , positions it as a rational choice for degrader linker synthesis. The chloromethyl group provides a reactive site for conjugation to E3 ligase ligand moieties or target-protein binding elements via nucleophilic substitution or CuAAC click chemistry, as demonstrated by Pokhodylo et al. . The rigid oxadiazole core offers a defined spatial separation between degrader functional modules. Procurement recommendation: Source from Fujifilm Wako/Apollo Scientific (Cat. PC300711) for Japanese and Asia-Pacific research operations, or Leyan/Beyotime for Chinese domestic procurement [REFS-3,6].

Broad-Spectrum Antibacterial Lead Discovery Utilizing 2,4-Difluorophenyl Pharmacophore

For antibacterial discovery programs targeting both Gram-positive (S. aureus, B. licheniformis) and Gram-negative (P. aeruginosa, E. coli) pathogens, the 2,4-difluorophenyl substitution pattern on 1,3,4-oxadiazole-containing heterocycles has demonstrated excellent broad-spectrum activity in published series, placing it among the most potent analogs alongside 4-chlorophenyl and 4-nitrophenyl variants . The chloromethyl handle on this building block enables systematic SAR expansion through nucleophilic derivatization to explore amine, thiol, triazole, and ether-linked analogs . The 2,4-difluoro pattern should be specifically selected over the 3,5-difluoro positional isomer (CAS 1016735-84-4) for programs prioritizing antibacterial over antifungal activity based on available SAR trends . Procurement recommendation: Verify lot-specific purity and request residual solvent analysis when procuring for MIC determination assays.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The low molecular weight (230.60 g/mol), moderate computed LogP (0.69), and presence of a reactive chloromethyl handle make this compound suitable as a fragment for FBDD campaigns or as a building block for on-DNA synthesis in DEL technology platforms . The 1,3,4-oxadiazole core's established bioisosteric relationship to amide and ester functionalities increases the probability that fragment hits derived from this scaffold will yield developable lead matter. The 98% purity grade from Leyan is recommended for DEL chemistry where trace impurities can interfere with DNA barcode integrity . The Fujifilm Wako offering (Apollo Scientific, Cat. PC300711) provides additional documentation including spectral data and certificates of analysis suitable for GLP-adjacent workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-5-(2,4-difluorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.